N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with 3,5-dimethyl and isopropyl groups, linked via a carboxamide bridge to a piperidine ring bearing a pyrimidin-2-yl moiety. Its synthesis likely follows methodologies analogous to those reported for structurally related compounds, such as reactions involving hydrazonoyl halides and heterocyclic ketones .
Properties
Molecular Formula |
C18H26N6O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H26N6O/c1-12(2)24-14(4)16(13(3)22-24)21-17(25)15-7-5-10-23(11-15)18-19-8-6-9-20-18/h6,8-9,12,15H,5,7,10-11H2,1-4H3,(H,21,25) |
InChI Key |
SJJSLGMCLWKQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C2CCCN(C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
A mixture of isopropylhydrazine (1.2 equiv) and acetylacetone (1.0 equiv) in ethanol is heated at 80°C for 12 hours under reflux, yielding 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole. The reaction is quenched with aqueous HCl, and the product is extracted with dichloromethane (yield: 85–90%).
Functionalization at C-4
Nitration of the pyrazole using fuming nitric acid (HNO₃) in concentrated sulfuric acid at 0°C produces the 4-nitro derivative. Subsequent reduction with hydrogen gas (1 atm) over palladium on carbon (10% Pd/C) in methanol affords 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine (yield: 75–80%).
Synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxamide
The piperidine-pyrimidine fragment is constructed via nucleophilic aromatic substitution (NAS) and carboxamide formation.
Table 1: Optimization of Pyrimidine Coupling
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 120 | 65 |
| NaH | THF | 80 | 45 |
| DBU | DMSO | 100 | 55 |
Coupling of Pyrazole and Piperidine Fragments
The final step involves amide bond formation between the pyrazole amine and piperidine-carboxamide.
Amide Coupling via Carbodiimide Chemistry
A solution of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 equiv) and 1-(pyrimidin-2-yl)piperidine-3-carboxamide (1.1 equiv) in dichloromethane (DCM) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) at room temperature for 12 hours. The reaction is quenched with water, and the product is isolated via recrystallization from ethanol (yield: 70–75%).
Table 2: Comparison of Coupling Agents
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 12 | 75 |
| DCC | THF | 24 | 60 |
| HATU | DMF | 6 | 80 |
Alternative Synthetic Routes
Reductive Amination Strategy
A modified approach involves reductive amination between pyrazole-4-carbaldehyde and piperidine-3-carboxamide using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. However, this method yields <50% due to competing side reactions.
One-Pot Sequential Synthesis
Recent advancements explore a one-pot method combining pyrazole nitration, reduction, and amide coupling in a single reactor. This approach reduces purification steps but requires precise stoichiometric control (yield: 55–60%).
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance efficiency. Key parameters include:
Chemical Reactions Analysis
2.2. Piperidine-Carboxamide Coupling
The amide linkage is formed using standard coupling protocols:
-
Activation : The carboxylic acid group is activated using reagents like EDCl/HOBt or DCC in DMF.
-
Nucleophilic substitution : Reaction with the pyrazole’s amine group under controlled pH (e.g., triethylamine as a base).
2.3. Pyrimidine Ring Attachment
The pyrimidin-2-yl group is introduced via:
-
Nucleophilic aromatic substitution : Reaction with a halogenated pyrimidine derivative using a base (e.g., K₂CO₃) in DMF.
-
Cross-coupling : Alternative methods include Suzuki or Buchwald-Hartwig coupling if aryl halides are involved.
Chemical Reactivity
The compound exhibits reactivity characteristic of its functional groups:
-
Amide hydrolysis : Susceptible to acidic or basic conditions, leading to cleavage of the amide bond.
-
Pyrazole ring modification : Electrophilic substitution at the 4-position (due to electron-donating methyl groups) .
-
Piperidine alkylation : Potential for quaternization under alkylating agents (e.g., methyl iodide).
Table 2: Reaction Conditions
| Reaction Type | Reagents/Solvents | Temperature/Conditions |
|---|---|---|
| Amide coupling | EDCl/HOBt, DMF | RT – 50°C |
| Pyrimidine substitution | K₂CO₃, DMF | 80–100°C |
| Pyrazole cyclization | NaOH, EtOH | Reflux (70–80°C) |
Structural Stability and Control
The compound’s stability is influenced by:
-
Piperidine conformation : Chair conformation minimizes strain, enhancing stability .
-
Steric effects : Bulky substituents (e.g., propan-2-yl) may slow degradation under acidic/basic conditions.
-
Solvation : Solubility in polar aprotic solvents (e.g., DMF) aids in reaction optimization .
Biological Activity Insights
While the query focuses on chemical reactions, the compound’s structure suggests potential for protein kinase inhibition (e.g., PI3K/Akt pathways), as seen in analogous pyrazolo-piperidine derivatives .
Scientific Research Applications
Inhibition of Phosphoinositide 3-Kinase (PI3K)
Research indicates that compounds based on the pyrazolo[1,5-a]pyrimidine core, which includes N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide, exhibit potent inhibitory activity against PI3K isoforms. This enzyme plays a critical role in cellular processes such as growth, proliferation, and survival. Inhibitors targeting PI3K are being explored for their therapeutic potential in treating cancer and autoimmune diseases like systemic lupus erythematosus and multiple sclerosis .
Anticancer Properties
The compound's structure suggests it may function as an effective anticancer agent. Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The selectivity of these inhibitors is crucial for minimizing side effects while maximizing therapeutic efficacy.
Neurological Applications
There is emerging evidence that pyrazolo compounds can modulate receptor activity related to neurological functions. For instance, certain derivatives have been identified as potent stimulators for transient receptor potential channels, which are implicated in pain perception and neuroinflammation . This positions the compound as a candidate for further exploration in treating neuropathic pain and other neurodegenerative conditions.
Case Study: PI3K Inhibition
A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their inhibitory effects on PI3K isoforms. Among these, one derivative exhibited an IC50 value of 18 nM for PI3Kδ, showcasing its potential as a selective inhibitor . This highlights the importance of structural modifications in enhancing the activity and selectivity of PI3K inhibitors.
Case Study: Antitumor Activity
In vitro studies have demonstrated that certain pyrazolo derivatives can induce apoptosis in cancer cells by activating apoptotic pathways while inhibiting cell cycle progression . These findings support further investigation into the compound's mechanism of action and its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives described in the literature, particularly in the pyrazole-pyrimidine-piperidine scaffold. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Analogs
Key Structural and Functional Differences:
Pyrazole Substituents :
- The target compound features 3,5-dimethyl and isopropyl groups on the pyrazole, enhancing steric bulk compared to analogs with simpler substituents (e.g., nitrophenyl in –3). This may influence solubility and target binding .
- In contrast, the compound in uses an ethyl linker to connect the pyrazole to the piperidine, reducing rigidity.
Pyrimidine Modifications :
- The pyrimidin-2-yl group in the target differs from the imidazolyl-pyrimidine in and furyl-pyrimidine in . The electron-deficient pyrimidin-2-yl may enhance π-π stacking interactions in biological systems, whereas imidazole or furan groups introduce hydrogen-bonding or aromaticity variations .
Biological Activity :
- While the target’s activity is unreported, structurally related 1,3,4-thiadiazole derivatives (–3) show antimicrobial efficacy , with four compounds outperforming others against E. coli and C. albicans. This suggests that pyrazole-pyrimidine hybrids with electron-withdrawing groups (e.g., nitro) may enhance activity .
Biological Activity
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other areas. This article delves into its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrazole moiety, piperidine ring, and pyrimidine substituent. Its molecular formula is , and it has a molecular weight of approximately 284.35 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
This compound exhibits its biological activity primarily through the inhibition of specific protein kinases, notably aurora A kinase. This kinase is crucial for cell division and proliferation, making it a valuable target in cancer therapy. The compound's ability to selectively inhibit aurora A kinase suggests its potential as an anticancer agent.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits aurora A kinase leading to reduced cell proliferation in cancer cells. |
| Kinase Inhibition | Selectively inhibits specific kinases involved in various signaling pathways related to cancer growth. |
| Anti-inflammatory Effects | Potential modulation of inflammatory pathways, although specific studies are limited. |
Comparative Studies
Research has shown that compounds with similar structures often exhibit comparable biological activities. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(9H-purin-6-yl)-piperidine derivatives | Piperidine and purine structures | Anticancer activity |
| Pyrazole-based kinase inhibitors | Pyrazole moiety with varied substituents | Selective kinase inhibition |
| Aurora kinase inhibitors | Various structures targeting aurora kinases | Anticancer properties |
These comparisons highlight the unique aspects of this compound's structure that contribute to its selective biological activity against aurora A kinase.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrazole derivatives, including this compound. Notable findings include:
- In Vitro Studies : Research indicated that compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines (e.g., MCF7) with IC50 values in the low micromolar range .
- In Vivo Models : Animal studies have shown that pyrazole derivatives can reduce tumor size in xenograft models when administered at specific dosages, indicating their potential effectiveness as therapeutic agents .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound with aurora A kinase, supporting its role as a selective inhibitor .
Q & A
Q. What are the optimal synthetic routes for N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling pyrazole and piperidine intermediates under nucleophilic or electrophilic conditions. For example, a reported procedure used K₂CO₃ in DMF as a base and solvent to facilitate alkylation or acylation reactions, achieving moderate yields (~35%) . To improve yields:
- Optimize stoichiometry (e.g., 1.2 equivalents of K₂CO₃ for deprotonation ).
- Screen polar aprotic solvents (DMF, DMSO) and catalysts (e.g., Pd for cross-couplings).
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
Yield enhancement strategies include iterative temperature optimization (e.g., room temperature vs. reflux) and purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Assign peaks to confirm substituent positions. For example, pyrazole protons resonate at δ 11.55 ppm (NH), while pyrimidine protons appear at δ 8.63 ppm .
- LCMS/HRMS : Validate molecular weight (e.g., ESIMS m/z: 392.2 ) and purity (>95% via HPLC ).
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and stability under storage conditions .
Q. How can researchers evaluate the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8) using dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products. Storage recommendations include desiccated environments at -20°C, though specific conditions may require empirical validation .
Advanced Research Questions
Q. How should contradictory data in spectroscopic characterization (e.g., NMR peak splitting) be resolved?
- Methodological Answer : Contradictions may arise from dynamic equilibria (e.g., keto-enol tautomerism) or stereochemical ambiguity. Strategies include:
Q. What computational methods can predict reaction pathways or optimize synthetic protocols for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and energy barriers for key steps like cyclization or alkylation. Tools like Gaussian or ORCA can:
- Simulate solvent effects (e.g., DMF polarity) on reaction kinetics.
- Guide experimental design by narrowing reaction conditions (e.g., temperature, catalysts) .
Coupling computational screening with statistical DOE (Design of Experiments) reduces trial-and-error approaches .
Q. How do steric and electronic effects of the pyrimidine and pyrazole moieties influence reactivity?
- Methodological Answer :
- Steric Effects : The 3,5-dimethylpyrazole group may hinder nucleophilic attacks at the piperidine carbonyl. MD simulations can map steric clashes.
- Electronic Effects : Pyrimidine’s electron-deficient ring directs electrophilic substitutions. Use Hammett constants (σ) to quantify substituent effects on reaction rates .
Q. What strategies mitigate batch-to-batch variability in purity or yield during scale-up?
- Methodological Answer :
Q. How can advanced analytical techniques (e.g., X-ray crystallography) resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles. For example, CCDC 2086624 (a related compound) used crystallography to validate sp³ hybridization in the piperidine ring . Synchrotron sources improve resolution for heavy-atom derivatives.
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
